Potassium difluorodihydroxyborate(1-)
Description
Chemical Identity and Nomenclature
Potassium difluorodihydroxyborate(1−) represents a distinctive inorganic salt characterized by its unique anionic structure containing boron, fluorine, and hydroxyl groups. The compound bears the Chemical Abstracts Service registry number 85392-66-1 and is cataloged under European Community number 286-925-2. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as potassium difluoro(dihydroxy)borate(1−), reflecting its ionic composition of a potassium cation paired with a difluorodihydroxyborate anion.
The molecular formula of potassium difluorodihydroxyborate(1−) is expressed as BF₂H₂KO₂, indicating the presence of one boron atom, two fluorine atoms, two hydrogen atoms, one potassium atom, and two oxygen atoms per formula unit. The compound exhibits a molecular weight of 121.920 atomic mass units, as determined through computational chemistry methods. The anionic component, difluoro(dihydroxy)boranuide, possesses a molecular weight of 82.83 grams per mole and carries a formal charge of negative one.
The structural representation of the compound follows the Simplified Molecular Input Line Entry System notation as B−(O)(F)F.[K+], which illustrates the tetrahedral coordination around the central boron atom. The International Chemical Identifier for the complete salt is InChI=1S/BF₂H₂O₂.K/c2-1(3,4)5;/h4-5H;/q-1;+1, providing a standardized method for chemical database searches and computational applications. Alternative nomenclature includes the designation as borate(1−), difluorodihydroxy-, potassium salt, emphasizing the ionic nature of the compound.
Historical Context and Discovery
The development of potassium difluorodihydroxyborate(1−) chemistry emerges from the broader historical investigation of boron-fluorine-oxygen systems that began in the mid-twentieth century. Foundational research into dihydroxydifluoroboric acid and its derivatives was documented as early as 1951 by Long and Dollimore, who conducted systematic studies on the reactions and structural characteristics of mixed fluorine-hydroxyl boron compounds. This early work established the theoretical framework for understanding the coordination chemistry of boron atoms with multiple electronegative substituents.
The specific compound potassium difluorodihydroxyborate(1−) was first cataloged in chemical databases in 2009, with the initial structural determination and characterization completed during this period. The compound creation date of August 20, 2009, in the PubChem database reflects the systematic efforts to characterize and document the properties of specialized boron compounds during the early twenty-first century. Subsequent modifications to the compound's database entries, most recently updated in May 2025, indicate ongoing research interest and refinement of structural and property data.
The historical development of fluorooxoborate chemistry, within which potassium difluorodihydroxyborate(1−) is classified, represents an evolution from simple borate compounds toward more complex mixed-anion systems. Early applications of boron-containing compounds as flame retardants, documented from the eighteenth century when Obadiah Wyld patented mixtures for flame-retardant clothing, demonstrate the long-standing practical interest in boron chemistry. The progression from these early applications to sophisticated compounds like potassium difluorodihydroxyborate(1−) reflects advances in synthetic methodology and structural characterization techniques.
The compound's discovery and characterization occurred within the context of expanding research into lithium battery electrolyte systems, where related difluoroborate compounds have shown promise for enhancing electrochemical stability. The synthesis and study of potassium difluorodihydroxyborate(1−) therefore represents part of a broader scientific effort to develop specialized boron compounds for advanced technological applications. The historical trajectory from fundamental boron chemistry research to specialized compound development illustrates the cumulative nature of chemical knowledge advancement.
Role in Borate and Fluorooxoborate Chemistry
Potassium difluorodihydroxyborate(1−) occupies a significant position within the broader classification of fluorooxoborate compounds, which represent a specialized series of anions containing boron atoms linked to both oxygen and fluorine atoms. These compounds are distinguished from simple borates by their incorporation of fluorine substituents, which fundamentally alters their electronic properties and structural characteristics. The fluorooxoborate family encompasses various structural motifs, including [BOₓF₄₋ₓ]ˣ⁺¹⁻ units, where the specific arrangement of oxygen and fluorine atoms around boron creates distinct chemical and physical properties.
The structural characteristics of potassium difluorodihydroxyborate(1−) place it within the BOF₃²⁻ and BO₂F₂³⁻ categories of fluorooxoborate compounds. The tetrahedral coordination around the central boron atom, with two fluorine atoms and two hydroxyl groups, creates a unique electronic environment that influences both the stability and reactivity of the compound. This structural arrangement contributes to the compound's classification as a noncentrosymmetric material, a property common among fluorooxoborate compounds where the addition of fluorine atoms to boron centers reduces overall molecular symmetry.
Within borate chemistry more broadly, potassium difluorodihydroxyborate(1−) represents an evolution toward more complex mixed-anion systems. Traditional borate compounds typically feature boron atoms coordinated exclusively with oxygen atoms in either triangular BO₃ or tetrahedral BO₄ configurations. The incorporation of fluorine atoms into the coordination sphere creates hybrid structures that combine characteristics of both fluoride and oxide chemistry. This structural complexity enables unique properties such as enhanced transparency ranges from deep ultraviolet to near-infrared wavelengths and nonlinear optical responses.
The compound's role in synthetic chemistry extends beyond its structural significance to encompass its function as a versatile reagent in various chemical transformations. Research has demonstrated that potassium difluorodihydroxyborate(1−) can serve as a boron source in organic synthesis reactions, including cross-coupling reactions and cyclization processes. The presence of both fluorine and hydroxyl substituents provides multiple reactive sites that can be selectively activated under different reaction conditions, making the compound valuable for complex synthetic strategies.
| Compound Class | Structural Formula | Key Properties | Applications |
|---|---|---|---|
| Fluorooxoborates | [BOₓF₄₋ₓ]ˣ⁺¹⁻ | UV transparency, nonlinear optics | Optical materials |
| Traditional Borates | [BOₓ]ʸ⁻ | High stability, glass formation | Ceramics, glass |
| Mixed Halogen Borates | [BOₓFᵧClᵤ]ᵛ⁻ | Variable properties | Specialized applications |
The theoretical importance of potassium difluorodihydroxyborate(1−) within fluorooxoborate chemistry stems from its representation of fundamental structure-property relationships in mixed-anion systems. The compound serves as a model system for understanding how the progressive substitution of oxygen with fluorine atoms affects the electronic structure, stability, and reactivity of boron-centered compounds. This understanding contributes to the rational design of new materials with tailored properties for specific applications, particularly in areas requiring precise control over optical, electronic, or thermal characteristics.
Properties
CAS No. |
85392-66-1 |
|---|---|
Molecular Formula |
BF2H2KO2 |
Molecular Weight |
121.919 |
IUPAC Name |
potassium;difluoro(dihydroxy)boranuide |
InChI |
InChI=1S/BF2H2O2.K/c2-1(3,4)5;/h4-5H;/q-1;+1 |
InChI Key |
VRMTUNITGONABS-UHFFFAOYSA-N |
SMILES |
[B-](O)(O)(F)F.[K+] |
Synonyms |
potassium difluorodihydroxyborate(1-); Borate(1-), difluorodihydroxy-, potassium, (T-4)-; Potassiumhydroxofluoroborate; Einecs 286-925-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Potassium difluorodihydroxyborate(1-) belongs to a broader family of fluoroborates and organoborates. Below is a detailed comparison with structurally or functionally related compounds:
Potassium Fluoroborate (KBF₄)
- CAS : 14075-53-7
- Molecular Formula : KBF₄
- Molecular Weight : 125.91 g/mol
- Structure : Tetrafluoroborate anion ([BF₄]⁻) with potassium.
- Applications : Widely used in metalworking fluxes, abrasives, and as a catalyst .
- Safety : Less data available, but standardized analytical methods (e.g., NaOH titration) suggest industrial relevance .
- Key Difference : Unlike potassium difluorodihydroxyborate(1-), KBF₄ lacks hydroxyl groups, rendering it more thermally stable and less hydrophilic .
Potassium Trifluoroborate Derivatives
These compounds feature a trifluoroborate core ([BF₃R]⁻) with organic substituents (R):
- Example 1 : Potassium Allyltrifluoroborate (CAS: N/A)
Example 2 : Potassium (2-Chloro-3,4-difluorophenyl)trifluoroborate (CAS: N/A)
- Key Difference: Organotrifluoroborates exhibit enhanced stability in air and moisture compared to potassium difluorodihydroxyborate(1-), making them preferred in synthetic chemistry .
Tetrafluoroborate Salts
- Example : 1H-Pyrazolo[3,4-β]pyridine-3-diazonium Tetrafluoroborate(1-) (CAS: 63682-46-2)
Data Table: Comparative Analysis of Selected Borates
Research Findings and Trends
- Structural Reactivity : The mixed fluorine/hydroxyl ligands in potassium difluorodihydroxyborate(1-) may enhance solubility in polar solvents compared to fully fluorinated analogs like KBF₄ .
- Synthetic Utility: Organotrifluoroborates dominate cross-coupling reactions due to their stability, whereas potassium difluorodihydroxyborate(1-) remains underexplored in organic methodologies .
- Environmental Impact: Potassium difluorodihydroxyborate(1-) shows low acute toxicity to aquatic life, contrasting with some organotrifluoroborates, which require careful handling .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via neutralization of HF with KOH in an anhydrous organic solvent, yielding potassium difluorodihydroxyborate(1-) and water:
Stoichiometric ratios are critical, with HF typically used in slight excess (5–50% by mass) to ensure complete conversion of KOH.
Solvent Selection
The patent emphasizes the use of organic solvents with low solubility for the product to facilitate precipitation. Methanol, ethanol, and dichloromethane are preferred due to their ability to dissolve HF while minimizing product dissolution. For example, the solubility of potassium difluorodihydroxyborate(1-) in methanol at 25°C is less than 0.1 g/L, enabling efficient solid-liquid separation.
Table 1: Solvent Performance in Synthesis
| Solvent | HF Solubility (g/L, 25°C) | Product Solubility (g/L) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | 50 | <0.1 | 99.4 | 99.4 |
| Ethanol | 45 | <0.1 | 99.0 | 99.5 |
| Dichloromethane | 48 | <0.1 | 98.0 | 99.5 |
Data derived from Examples 1–6 in CN108793198B.
Stepwise Preparation Process
Hydrofluoric Acid Solution Preparation
Anhydrous HF is dissolved in the chosen organic solvent under vigorous stirring. The solution is cooled to 0–10°C to prevent premature reaction with KOH. Temperature control is critical, as HF dissolution is highly exothermic.
Synthesis Reaction
A 20–40% KOH solution is added dropwise to the HF-solvent mixture at a controlled rate (1–100 kg/min) while maintaining the reaction temperature at 10–30°C. Exceeding this range risks violent boiling due to HF’s high reactivity. The reaction’s progress is monitored via pH, with termination at pH 4–5 to ensure complete neutralization.
Solid-Liquid Separation
The slurry containing precipitated potassium difluorodihydroxyborate(1-) is centrifuged, separating the crude product from the mother liquor. The mother liquor, rich in residual solvent and HF, is recycled into subsequent batches to minimize waste.
Vacuum Drying
The crude product undergoes vacuum drying at 60°C and 0.08 MPa to remove residual solvent and moisture. This step enhances product stability, yielding a white crystalline solid with purity exceeding 99%.
Critical Process Parameters
Temperature Control
Maintaining the reaction temperature below 30°C prevents decomposition of the product and uncontrolled exothermic reactions. Cooling jackets on reactors are essential for heat dissipation.
Solvent Purity
Anhydrous conditions are mandatory to avoid hydrolysis of HF, which produces water and complicates downstream processing. Solvents with water content below 0.1% are recommended.
Comparative Analysis of Methodologies
The patented method outperforms traditional routes in yield and scalability. Earlier approaches using aqueous HF faced challenges with product purity due to boron oxide byproducts, whereas organic solvents suppress side reactions. For instance, hydrolysis of BF2 complexes, as studied in curcumin derivatives, underscores the instability of boron-fluorine bonds in aqueous media, validating the use of anhydrous conditions.
Industrial Scalability and Economic Considerations
The patented system’s modular design—featuring reaction kettles, centrifuges, and solvent recovery units—enables throughputs exceeding 500 kg/batch. Economic viability is enhanced by solvent recycling, which reduces raw material costs by 15–20% .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Potassium difluorodihydroxyborate(1-)?
- Methodology : Synthesis typically involves reacting boric acid derivatives (e.g., boron trifluoride) with potassium fluoride under controlled pH and temperature conditions. For example, combining H₃BO₃ with KF in aqueous media at 60–80°C, followed by crystallization. Key parameters include stoichiometric ratios, solvent selection (e.g., water or ethanol), and purification via recrystallization . Characterization should confirm the molecular formula (H₂BF₂KO₂) and structure using NMR (<sup>11</sup>B and <sup>19</sup>F) and IR spectroscopy to verify B–F and B–O bonding .
Q. How can researchers safely handle Potassium difluorodihydroxyborate(1-) given its toxicity profile?
- Methodology : Adhere to safety protocols for acute oral toxicity (Category 4, LD₅₀ > 300 mg/kg). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Emergency procedures should include immediate rinsing for skin/eye contact and medical consultation for exposure. Toxicity data from acute oral studies (e.g., LD₅₀ > 2,000 mg/kg in analogous borates) suggest moderate risk, requiring institutional biosafety approval .
Q. What analytical techniques are optimal for characterizing Potassium difluorodihydroxyborate(1-)?
- Methodology :
- Elemental Analysis : Confirm % composition of B, F, K, and O.
- Spectroscopy :
- <sup>11</sup>B NMR: Expected shifts between 10–20 ppm for tetracoordinated boron.
- <sup>19</sup>F NMR: Peaks near -140 ppm for BF₂ groups.
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm the InChI-derived geometry (InChI=1/BF₂H₂O₂.K) .
Advanced Research Questions
Q. How does the reactivity of Potassium difluorodihydroxyborate(1-) compare to other potassium trifluoroborates in cross-coupling reactions?
- Methodology : Compare its Lewis acidity and stability using:
- Electrochemical Studies : Measure redox potentials to assess electron-donating/withdrawing effects.
- Catalytic Screening : Test Suzuki-Miyaura coupling efficiency with aryl halides vs. analogs like Potassium (4-Methoxyphenyl)trifluoroborate. Data tables from similar compounds (e.g., dioxolane-substituted trifluoroborates) show enhanced solubility and selectivity due to structural differences .
Q. How can contradictory solubility data for Potassium difluorodihydroxyborate(1-) in aqueous vs. organic solvents be resolved?
- Methodology :
- Controlled Solubility Studies : Measure solubility in water, ethanol, and DMSO at 25°C and 60°C.
- Computational Modeling : Use COSMO-RS simulations to predict solvent interactions based on molecular polarity (logP = ~2.35 for related borates).
- Contradiction Resolution : Replicate conflicting studies under identical conditions (pH, purity) to identify experimental variables .
Q. What computational approaches are suitable for modeling the electronic properties of Potassium difluorodihydroxyborate(1-)?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects in water to understand hydrolysis stability. Compare with experimental IR data for validation .
Q. How can researchers design experiments to explore the compound’s potential in catalytic applications?
- Methodology :
- Screening Workflow :
Substrate Scope : Test reactions with aryl halides, alkenes, and amines.
Kinetic Studies : Monitor reaction rates under varying temperatures and catalyst loadings.
Mechanistic Probes : Use isotopic labeling (<sup>18</sup>O in B–O bonds) to track bond cleavage pathways.
- Reference Data : Analogous trifluoroborates show catalytic turnover numbers (TON) up to 10⁴ in C–C bond formation .
Key Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
